molecular formula C18H16I2N4O2S B15038538 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B15038538
M. Wt: 606.2 g/mol
InChI Key: LJOCAXAPPIJXGX-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-acetohydrazide hybrid featuring a 1-ethyl-substituted benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. Its molecular formula is C₁₉H₁₇I₂N₅O₂S, with a molecular weight of 625.25 g/mol.

Properties

Molecular Formula

C18H16I2N4O2S

Molecular Weight

606.2 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16I2N4O2S/c1-2-24-15-6-4-3-5-14(15)22-18(24)27-10-16(25)23-21-9-11-7-12(19)8-13(20)17(11)26/h3-9,26H,2,10H2,1H3,(H,23,25)/b21-9+

InChI Key

LJOCAXAPPIJXGX-ZVBGSRNCSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The hydrazide group may form covalent bonds with nucleophilic residues in proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/R-Groups Key Structural Differences
Target Compound 1-Ethyl-benzimidazole; 3,5-diiodo-2-hydroxy-phenyl Unique diiodo substitution enhances steric bulk and electronic effects.
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(4-biphenylyl)ethylidene]acetohydrazide 1-Benzyl-benzimidazole; 4-biphenylyl Biphenyl group increases aromatic stacking potential but lacks iodine’s halogen bonding.
2-(1-Ethyl-benzimidazol-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide 3-Hydroxyphenyl Mono-hydroxy substitution reduces steric hindrance compared to diiodo-2-hydroxy group.
2-(Ethylsulfanyl)-N'-[(substituted phenyl)methylidene]benzohydrazide derivatives Varied phenyl groups (e.g., 4-nitro, 4-chloro) Simpler benzohydrazide backbone without benzimidazole; limited π-π interaction potential.
Fluorinated hydrazides (e.g., Compounds 187–188 ) 4-Fluoro-2-hydroxyphenyl or 4-fluorophenyl Fluorine’s electronegativity differs from iodine; smaller atomic radius reduces steric bulk.

Table 2: Bioactivity Comparison

Compound Class Reported Activities Mechanism Insights
Target Compound Anticipated: Antimicrobial, anticancer (based on benzimidazole-hydrazide hybrids ) Iodine’s halogen bonding may enhance DNA intercalation or enzyme inhibition.
Benzimidazole-sulfanyl acetohydrazides (e.g., W1 ) IC₅₀ = 8.2 µM (MCF-7 breast cancer); MIC = 12.5 µg/mL (S. aureus) Sulfanyl and hydrazide groups critical for disrupting microbial membrane integrity.
2-(Ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide Gastroprotective (ED₅₀ = 25 mg/kg in ethanol-induced ulcers) Nitro group enhances radical scavenging via resonance stabilization.
Fluorinated hydrazides Antiproliferative (IC₅₀ = 15–30 µM on HeLa cells) Fluorine’s electronegativity modulates target binding affinity.

Key Insight : The diiodo-hydroxy group in the target compound may improve antioxidant capacity compared to nitro or fluoro analogues , though this requires experimental validation.

Spectroscopic and Crystallographic Properties

  • NMR Spectroscopy: The diiodo-phenyl group in the target compound would exhibit deshielded ¹H NMR signals (δ 8.2–8.5 ppm for aromatic protons) and distinct ¹³C shifts (δ 90–100 ppm for C-I bonds) compared to non-halogenated analogues (δ 7.3–7.8 ppm ). Benzimidazole protons typically resonate at δ 7.5–8.1 ppm .
  • Crystallography: Similar benzimidazole-hydrazides (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded networks (N-H···O/N interactions ). The diiodo group may induce heavier crystal packing due to van der Waals interactions, resolvable via SHELX .

Biological Activity

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic molecule known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.49 g/mol
  • CAS Number : 5963-48-4
  • InChI Key : Provided in chemical databases.

The compound features a benzimidazole moiety, a sulfanyl group, and an acetohydrazide functional group, which contribute to its biological activity.

Structure

The structural formula can be represented as follows:

C21H22N4O2S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This unique arrangement of functional groups is essential for the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds bearing the benzimidazole nucleus demonstrated broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Benzimidazole Derivative AS. aureus, E. coli25 µg/ml
Benzimidazole Derivative BP. aeruginosa50 µg/ml
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting tumor growth in different cancer cell lines. For example, research indicated that compounds similar to this one exhibited higher efficacy in 2D assays compared to 3D assays, suggesting their potential as new antitumor agents .

Case Study: Antitumor Efficacy

In a study conducted on three different cancer cell lines, the compound demonstrated:

  • IC50 Values :
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM
      These values indicate a strong potential for therapeutic application against specific cancer types .

The proposed mechanism of action for this compound includes:

  • DNA Binding : The compound may interact with DNA, inhibiting DNA-dependent enzymes and disrupting replication processes.
  • Enzyme Inhibition : It is suggested that the compound can inhibit specific enzymes by occupying their active sites or modulating receptor activity .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial for guiding future modifications of the compound to enhance efficacy and reduce toxicity. The presence of specific functional groups such as the benzimidazole nucleus has been linked to increased bioactivity across various studies .

Summary of SAR Findings

  • Benzimidazole Moiety : Essential for antimicrobial and anticancer activities.
  • Hydrazide Functional Group : Contributes to enzyme inhibition properties.
  • Sulfanyl Group : Enhances lipophilicity and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.